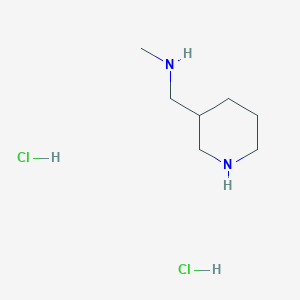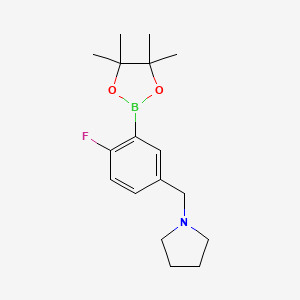![molecular formula C21H24BNO2 B1442664 1-Benzyl-5-(4,4,5,5-tétraméthyl-[1,3,2]dioxaborolan-2-yl)-1H-indole CAS No. 1206163-56-5](/img/structure/B1442664.png)
1-Benzyl-5-(4,4,5,5-tétraméthyl-[1,3,2]dioxaborolan-2-yl)-1H-indole
Vue d'ensemble
Description
1-Benzyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole is a useful research compound. Its molecular formula is C21H24BNO2 and its molecular weight is 333.2 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Benzyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Benzyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Études de stabilité
La stabilité des esters boroniques comme l’ester pinacolique de l’acide 1-benzylindole-5-boronique peut être étudiée dans différents solvants à l’aide de techniques telles que la chromatographie liquide-spectrométrie de masse (LCMS). Ces études aident à comprendre le comportement du composé dans différents environnements chimiques, ce qui est crucial pour son stockage et son application en synthèse .
Études de méthylation
Ce composé peut servir de substrat dans les études de méthylation. Par exemple, il peut être utilisé dans des réactions de méthylation catalysées par le palladium utilisant l’iodure de méthyle. De telles études sont essentielles pour modifier les propriétés électroniques des molécules et pour introduire des groupes méthyles de manière contrôlée .
Applications de radiosynthèse
L’ester boronique peut être un précurseur dans la préparation d’arènes bromodifluorométhylthiolés. Ces derniers sont applicables dans la radiosynthèse de composés marqués au fluor, qui sont importants en imagerie par tomographie par émission de positons (TEP) pour le diagnostic médical .
Hydrogénation asymétrique
Dans le domaine de la synthèse asymétrique, ce composé peut être utilisé dans des réactions d’hydrogénation asymétrique catalysées par le ruthénium. Cette application est importante pour la production de molécules chirales avec un excès énantiomérique élevé, qui sont précieuses dans le développement d’ingrédients pharmaceutiques actifs .
Synthèse de composés biologiquement actifs
L’ester boronique est également un réactif pour la préparation de divers composés biologiquement actifs. Il est utilisé dans la synthèse d’inhibiteurs ciblant des protéines telles que le VEGF, les kinases Aurora, RHO (ROCK), la Janus kinase 2, c-MET, ALK et la S-nitrosoglutathion réductase. Ces inhibiteurs ont des applications potentielles dans le traitement de maladies telles que le cancer et les troubles inflammatoires .
Synthèse de dérivés d’indazole
Il peut être utilisé comme intermédiaire dans la synthèse de dérivés d’indazole. Le système cyclique d’indazole est une structure centrale dans de nombreux composés biologiquement actifs, et sa fonctionnalisation à des positions spécifiques peut conduire à de nouveaux agents thérapeutiques .
Mécanisme D'action
Target of Action
Boronic acid derivatives like this compound are often used in organic synthesis as reagents or catalysts .
Mode of Action
Boronic acid derivatives are known to interact with their targets through the boron atom, which can form stable covalent bonds with other atoms .
Biochemical Pathways
Boronic acid derivatives are often involved in various organic reactions, such as suzuki-miyaura cross-coupling reactions .
Pharmacokinetics
The bioavailability of boronic acid derivatives can be influenced by factors such as their solubility in water and organic solvents .
Result of Action
The formation of covalent bonds with target molecules can lead to changes in their structure and function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the compound is insoluble in water but may hydrolyze in a humid environment . Therefore, it should be stored in a dry, cool place .
Propriétés
IUPAC Name |
1-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BNO2/c1-20(2)21(3,4)25-22(24-20)18-10-11-19-17(14-18)12-13-23(19)15-16-8-6-5-7-9-16/h5-14H,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVGZQOSLAZPOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206163-56-5 | |
| Record name | 1-Benzyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-allyl-5-{1-[(4-chlorophenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1442581.png)
![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1442583.png)
![8-fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1442585.png)

![Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1442588.png)
![Tert-butyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1442591.png)


![[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid](/img/structure/B1442596.png)

![N-cyclohexylcyclohexanamine;(2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1442598.png)

![2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide](/img/structure/B1442603.png)

